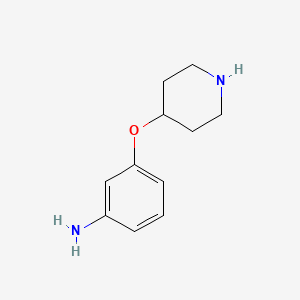
3-(Piperidin-4-yloxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Piperidin-4-yloxy)aniline is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry Applications
1.1. Anticancer Activity
Research indicates that derivatives of piperidine, including 3-(Piperidin-4-yloxy)aniline, may exhibit significant anticancer properties. A study demonstrated that compounds containing the piperidine moiety can enhance cytotoxicity against various cancer cell lines. For instance, modifications to the piperidine structure have been linked to improved efficacy in inducing apoptosis in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
1.2. Neuroprotective Effects
The compound has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's. Studies show that piperidine derivatives can inhibit both acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial targets in Alzheimer's therapy. The introduction of the piperidine ring has been shown to enhance brain exposure and improve pharmacokinetic properties, making these compounds promising candidates for further development .
1.3. Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Research has indicated that certain piperidine derivatives possess broad-spectrum antimicrobial properties, making them potential agents for treating infections caused by resistant strains of bacteria .
Synthesis Techniques
2.1. Synthetic Routes
The synthesis of this compound typically involves several steps, including the formation of the piperidine ring and subsequent functionalization with an aniline group. Various synthetic methods have been explored, including:
- Nucleophilic Substitution Reactions: These reactions are often employed to introduce the piperidine moiety onto the aniline backbone.
- Coupling Reactions: Techniques such as Suzuki or Sonogashira coupling have been utilized to achieve desired substitutions on the aromatic ring.
A detailed understanding of these synthetic routes is essential for optimizing yield and purity in the production of this compound .
Case Studies
3.1. Case Study: Anticancer Drug Development
A notable case study involved the development of a new class of anticancer agents based on this compound derivatives. Researchers synthesized a series of compounds and evaluated their cytotoxic effects across multiple cancer cell lines. The findings indicated that specific modifications to the piperidine structure significantly enhanced anticancer activity, leading to promising candidates for further clinical evaluation .
3.2. Case Study: Alzheimer’s Disease Research
In another case study focused on Alzheimer's disease, researchers investigated the effects of a novel piperidine-based compound on cholinesterase inhibition and neuroprotection in animal models. The results demonstrated that the compound not only inhibited enzyme activity but also exhibited neuroprotective effects by reducing oxidative stress markers in the brain .
Data Table: Summary of Applications
属性
分子式 |
C11H16N2O |
|---|---|
分子量 |
192.26 g/mol |
IUPAC 名称 |
3-piperidin-4-yloxyaniline |
InChI |
InChI=1S/C11H16N2O/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-3,8,10,13H,4-7,12H2 |
InChI 键 |
PNNYQXOCKRCWRI-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1OC2=CC=CC(=C2)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













